molecular formula C23H24N2O5 B2912348 Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate CAS No. 1358310-17-4

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate

Cat. No.: B2912348
CAS No.: 1358310-17-4
M. Wt: 408.454
InChI Key: FUXARKBSEWGBLR-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate is a synthetic quinoline derivative featuring a 6-methoxy group, a methyl ester at position 2, and a carbamoylmethoxy substituent at position 4 linked to a 4-isopropylphenyl moiety. While direct biological data for this compound are unavailable in the provided evidence, its structural analogs are frequently explored as multidrug resistance (MDR) modulators, particularly targeting P-glycoprotein (P-gp) inhibition .

Properties

IUPAC Name

methyl 6-methoxy-4-[2-oxo-2-(4-propan-2-ylanilino)ethoxy]quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-14(2)15-5-7-16(8-6-15)24-22(26)13-30-21-12-20(23(27)29-4)25-19-10-9-17(28-3)11-18(19)21/h5-12,14H,13H2,1-4H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXARKBSEWGBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-chloroquinoline derivatives with phenylhydrazine in the presence of 1-pentanol, followed by N-alkylation using sodium carbonate . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2,4-dione derivatives, while reduction could produce various hydroquinoline derivatives .

Scientific Research Applications

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s quinoline core is shared with several derivatives, but key differences in substituent groups influence its properties:

Compound Position 2 Position 4 Position 6 Molecular Weight Key Structural Feature
Target Compound Methyl ester Carbamoylmethoxy-4-isopropylphenyl Methoxy ~424.45* 4-Isopropylphenyl enhances lipophilicity
Methyl 6-Methoxy-4-{[(4-Methoxyphenyl)Carbamoyl]Methoxy}Quinoline-2-Carboxylate Methyl ester Carbamoylmethoxy-4-methoxyphenyl Methoxy 396.40 4-Methoxyphenyl increases polarity
Methyl 6-Methoxy-2-Phenylquinoline-4-Carboxylate Phenyl Methyl ester Methoxy ~323.35† Aryl group at position 2 alters π-stacking
6-Chloro-2-(Propargyloxy)Quinoline-4-Carboxylic Acid Propargyloxy Carboxylic acid Chloro ~277.72‡ Chloro substituent enhances electronic effects

*Calculated based on C23H24N2O6; †Estimated from C19H15NO3; ‡From C13H10ClNO3.

Key Observations :

  • Steric Effects : The bulky isopropyl group may hinder interactions with biological targets (e.g., P-gp) compared to smaller substituents like methoxy .
  • Electronic Effects : The chloro substituent in ’s compound introduces electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound .

Physicochemical Properties

  • Molecular Weight : Estimated at ~424.45, exceeding the Lipinski “Rule of Five” threshold (500 Da), which may limit oral bioavailability.
  • Solubility : The carbamoyl group and ester functionality enhance polarity, but the isopropyl group counteracts this, likely resulting in moderate solubility .

Biological Activity

Methyl 6-methoxy-4-({[4-(propan-2-yl)phenyl]carbamoyl}methoxy)quinoline-2-carboxylate, a synthetic quinoline derivative, has gained attention in recent years due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C23H24N2O5C_{23}H_{24}N_{2}O_{5} and is characterized by a complex structure that includes a quinoline core, methoxy groups, and a carbamoyl moiety. The specific arrangement of these functional groups is believed to play a critical role in its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Several studies have reported its efficacy against different cancer cell lines. For instance, it has been shown to inhibit the proliferation of breast cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound demonstrates significant inhibition of pro-inflammatory cytokines and enzymes such as COX-2, suggesting its potential use in treating inflammatory diseases.
  • Antimicrobial Properties : Preliminary investigations indicate that this compound may possess antimicrobial activity against certain bacterial strains.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : It acts as an inhibitor for enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) and sirtuins.
  • Modulation of Signaling Pathways : The compound may influence various signaling pathways, including those related to apoptosis and cell survival.
  • P-glycoprotein Inhibition : Recent studies have highlighted its role as a P-glycoprotein inhibitor, which can enhance drug absorption and efficacy in multidrug-resistant cancer cells.

Case Studies

  • Anticancer Studies :
    • A study evaluated the cytotoxic effects on MCF-7 and T47D breast cancer cell lines, revealing IC50 values in the low micromolar range, indicating potent activity against these cells .
  • Anti-inflammatory Studies :
    • In vitro assays demonstrated that the compound significantly reduced nitric oxide production in LPS-stimulated macrophages, comparable to established anti-inflammatory drugs .

Data Tables

Biological ActivityObserved EffectsReference
AnticancerInhibition of MCF-7 cell proliferation
Anti-inflammatoryReduced NO production
AntimicrobialActivity against Gram-positive bacteria

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